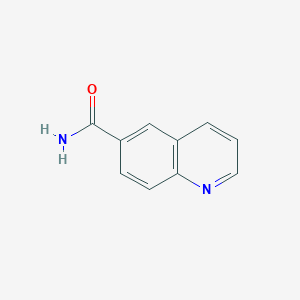

Quinoline-6-carboxamide

Description

Structure

3D Structure

Properties

IUPAC Name |

quinoline-6-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O/c11-10(13)8-3-4-9-7(6-8)2-1-5-12-9/h1-6H,(H2,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMNAJWHTELQUJU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2)C(=O)N)N=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40453374 | |

| Record name | Quinoline-6-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40453374 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5382-43-4 | |

| Record name | 6-Quinolinecarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5382-43-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Quinoline-6-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40453374 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | quinoline-6-carboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Core Properties of Quinoline-6-carboxamide

This technical guide provides a comprehensive overview of the fundamental properties of this compound, a key heterocyclic aromatic organic compound. This document consolidates essential data on its physicochemical characteristics, synthesis protocols, and biological activities, with a focus on its role in recent drug discovery and development.

Physicochemical Properties

This compound is a derivative of quinoline, a bicyclic heteroaromatic compound. Its chemical structure consists of a quinoline ring substituted with a carboxamide group at the 6-position. The presence of the quinoline nucleus and the carboxamide group imparts specific chemical and physical properties that are crucial for its biological interactions and pharmaceutical applications.

| Property | Value | Source |

| Molecular Formula | C₁₀H₈N₂O | [1] |

| Molecular Weight | 172.18 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| CAS Number | 5382-43-4 | [1] |

| Canonical SMILES | C1=CC2=C(C=CC(=C2)C(=O)N)N=C1 | [1] |

| InChI | InChI=1S/C10H8N2O/c11-10(13)8-3-4-9-7(6-8)2-1-5-12-9/h1-6H,(H2,11,13) | [1] |

| XLogP3 | 0.7 | [1] |

| Hydrogen Bond Donor Count | 1 | [1] |

| Hydrogen Bond Acceptor Count | 2 | [1] |

| Rotatable Bond Count | 1 | [1] |

| Exact Mass | 172.063662883 Da | [1] |

| Monoisotopic Mass | 172.063662883 Da | [1] |

| Topological Polar Surface Area | 56 Ų | [1] |

| Heavy Atom Count | 13 | [1] |

| Complexity | 205 | [1] |

Synthesis and Experimental Protocols

The synthesis of this compound and its derivatives typically starts from quinoline-6-carboxylic acid. Various methodologies have been developed to achieve this transformation, often involving the activation of the carboxylic acid group followed by amidation.

General Synthesis Workflow

Experimental Protocol 1: Synthesis via Acyl Chloride Intermediate [2][3]

This common two-step method involves the initial conversion of quinoline-6-carboxylic acid to its more reactive acyl chloride, followed by amidation.

-

Step 1: Formation of Quinoline-6-carbonyl chloride

-

To a solution of quinoline-6-carboxylic acid in a dry aprotic solvent (e.g., toluene or dichloromethane), add thionyl chloride or oxalyl chloride. A catalytic amount of dimethylformamide (DMF) can be added.

-

Reflux the mixture for a period of 4-6 hours.[2]

-

Monitor the reaction by an appropriate method (e.g., TLC) until the starting material is consumed.

-

Remove the solvent and excess reagent under reduced pressure to obtain the crude quinoline-6-carbonyl chloride, which is often used in the next step without further purification.

-

-

Step 2: Amidation

-

Dissolve the crude quinoline-6-carbonyl chloride in a suitable dry solvent (e.g., THF or DCM).

-

Cool the solution in an ice bath.

-

Introduce the amine source. For the synthesis of the primary amide, ammonia gas can be bubbled through the solution, or an aqueous solution of ammonia can be used.[3] For substituted amides, a primary or secondary amine is added, often in the presence of a non-nucleophilic base like triethylamine (TEA) or pyridine to neutralize the HCl byproduct.

-

Stir the reaction mixture at room temperature overnight.

-

After completion, the product can be isolated by filtration if it precipitates, or by extraction after washing with water and brine.

-

The crude product can be purified by recrystallization or column chromatography.

-

Experimental Protocol 2: Direct Amide Coupling [4]

This one-pot method circumvents the need to isolate the acyl chloride intermediate by using coupling reagents to facilitate the direct formation of the amide bond.

-

In a reaction vessel, dissolve quinoline-6-carboxylic acid, the desired amine (1.0-1.5 equivalents), and a coupling reagent (e.g., BOP reagent, HBTU, EDC) in a dry polar aprotic solvent such as DMF.

-

Add an organic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (2-5 equivalents), to the mixture.

-

Stir the reaction mixture at room temperature for 12-24 hours.

-

Monitor the reaction's progress using TLC or LC/MS.

-

Upon completion, dilute the reaction mixture with cold water to precipitate the product.

-

Filter the solid, wash with water, and dry under suction to yield the crude product, which can be further purified if necessary.[4]

Biological Activities and Signaling Pathways

This compound and its derivatives have garnered significant attention in medicinal chemistry due to their wide range of biological activities. They have been investigated for their potential as anticancer, antimicrobial, anti-inflammatory, and antimalarial agents, among others.[5][6][7]

Anticancer Activity

Derivatives of this compound have shown promise as anticancer agents through various mechanisms of action.[5] Some derivatives function as inhibitors of crucial enzymes involved in cancer progression, such as topoisomerases and protein kinases.[5]

-

P2X7 Receptor Antagonism: Certain this compound derivatives act as antagonists of the P2X7 receptor (P2X7R), which is overexpressed in several types of cancer.[2] Antagonism of P2X7R has been shown to attenuate cancer growth by affecting downstream signaling pathways.[2]

-

Signaling Pathways: P2X7R antagonists, including quinoline-based compounds, can reduce the activity of the PI3K/AKT/GSK3/MYCN and HIF1-VEGF signaling pathways.[2] These pathways are critical for cell proliferation, survival, and angiogenesis in tumors.

-

Induction of Apoptosis: Some derivatives, such as 6-cinnamamido-quinoline-4-carboxamides, have been shown to impair lysosome function, which disrupts autophagy and leads to apoptotic cell death in cancer cells.[6] This process can be mediated by the activation of the extracellular signal-regulated kinase (ERK) pathway.[6][8]

Antimicrobial Activity

Novel quinoline-6-carboxamides have been synthesized and evaluated for their antibacterial activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria, with some compounds showing notable activity.[4]

Other Biological Activities

The quinoline carboxamide scaffold is versatile, and its derivatives have been explored for a multitude of other therapeutic applications, including:

-

Antimalarial: Quinoline-4-carboxamide derivatives have been identified with potent multistage antimalarial activity, acting through a novel mechanism involving the inhibition of translation elongation factor 2 (PfEF2).[9]

-

mGluR1 Antagonists: Certain 2-substituted quinoline-6-carboxamides have been evaluated as metabotropic glutamate receptor type 1 (mGluR1) antagonists for potential use in treating neuropathic pain.[10]

Conclusion

This compound and its analogues represent a privileged scaffold in medicinal chemistry and drug development. The synthetic accessibility and the possibility for diverse substitutions on the quinoline ring allow for the fine-tuning of its physicochemical and pharmacological properties. The broad spectrum of biological activities, particularly in oncology, demonstrates the significant potential of this compound class. Further research into the structure-activity relationships and mechanisms of action of this compound derivatives is warranted to develop novel and effective therapeutic agents. This guide provides a foundational understanding for researchers and professionals engaged in the exploration and application of this important chemical entity.

References

- 1. This compound | C10H8N2O | CID 11052097 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Synthesis and Biological Evaluation of Carboxamide and Quinoline Derivatives as P2X7R Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pyridinium-2-carbaldoximes with quinolinium carboxamide moiety are simultaneous reactivators of acetylcholinesterase and butyrylcholinesterase inhibited by nerve agent surrogates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design, Synthesis and Antibacterial Activity Studies of Novel Quinoline Carboxamide Derivatives -Journal of the Korean Chemical Society | Korea Science [koreascience.kr]

- 5. Quinoline and quinolone carboxamides: A review of anticancer activity with detailed structure-activity relationship analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Derivatives of 6-cinnamamido-quinoline-4-carboxamide impair lysosome function and induce apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benthamscience.com [benthamscience.com]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Synthesis and Biological Evaluation of 2-Substituted Quinoline 6-Carboxamides as Potential mGluR1 Antagonists for the Treatment of Neuropathic Pain [jstage.jst.go.jp]

An In-depth Technical Guide to the Chemical Structure and Synthesis of Quinoline-6-carboxamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Quinoline-6-carboxamide is a key heterocyclic scaffold of significant interest in medicinal chemistry and drug discovery due to its presence in a variety of biologically active compounds. This technical guide provides a comprehensive overview of its chemical structure and detailed exploration of its synthetic pathways. The synthesis section covers the construction of the quinoline core via established named reactions, focusing on the preparation of the crucial precursor, quinoline-6-carboxylic acid. Furthermore, various methods for the final amidation step to yield this compound are discussed and compared. Detailed experimental protocols and quantitative data are presented to aid in the practical application of these synthetic strategies.

Chemical Structure of this compound

This compound is an organic compound featuring a quinoline bicyclic heteroaromatic system with a carboxamide group substituted at the 6-position.

-

Molecular Formula: C₁₀H₈N₂O

-

IUPAC Name: this compound

-

CAS Number: 5382-43-4

-

Molecular Weight: 172.18 g/mol

-

SMILES: C1=CC2=C(C=CC(=C2)C(=O)N)N=C1[1]

The structure consists of a benzene ring fused to a pyridine ring. The carboxamide functional group (-C(=O)NH₂) at the C-6 position is a key feature, enabling various hydrogen bonding interactions, which is often crucial for its biological activity.

Synthesis of this compound

The synthesis of this compound can be broadly approached via two main strategies:

-

Construction of the Quinoline Ring System with a Pre-installed Carboxyl Group: This involves classic quinoline syntheses using a substituted aniline precursor, followed by amidation.

-

Functionalization of a Pre-formed Quinoline Ring: This route involves synthesizing a quinoline ring with a suitable functional group at the 6-position (e.g., a halogen) which is then converted to the carboxamide.

This guide will focus on the first approach, which is a common and versatile method. The overall synthetic workflow is a two-step process:

-

Synthesis of Quinoline-6-carboxylic Acid: The key intermediate.

-

Amidation of Quinoline-6-carboxylic Acid: The final step to obtain the target molecule.

Synthesis of Quinoline-6-carboxylic Acid

The Doebner reaction provides a direct route to quinoline-4-carboxylic acids and can be adapted for the synthesis of quinoline-6-carboxylic acid by using 4-aminobenzoic acid as the starting material.[2]

Reaction: Doebner Reaction Starting Material: 4-Aminobenzoic Acid Reagents: Aldehyde (e.g., acetaldehyde), Pyruvic Acid Principle: The Doebner reaction involves the condensation of an aniline, an aldehyde, and pyruvic acid to form a quinoline-4-carboxylic acid.[2] When 4-aminobenzoic acid is used, the resulting quinoline will have the carboxylic acid group at the 6-position.

Experimental Protocol: General Procedure for Doebner Reaction

-

Dissolution: Dissolve 4-aminobenzoic acid (1 equivalent) in a suitable solvent, such as ethanol.

-

Addition of Aldehyde: Add an aldehyde (e.g., acetaldehyde, 1 equivalent) to the solution.

-

Addition of Pyruvic Acid: Slowly add pyruvic acid (1 equivalent) to the reaction mixture.

-

Reflux: Heat the mixture to reflux for several hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture and isolate the crude product. Purification can be achieved by recrystallization from a suitable solvent.

Amidation of Quinoline-6-carboxylic Acid

The final step is the conversion of the carboxylic acid to the primary amide. This can be achieved through various amide coupling methods. The general principle involves the activation of the carboxylic acid to make it more susceptible to nucleophilic attack by ammonia or an ammonia equivalent.

2.2.1. Method 1: Acyl Chloride Formation Followed by Amination

A traditional and robust method involves the conversion of the carboxylic acid to a more reactive acyl chloride, which then readily reacts with ammonia.

Experimental Protocol:

-

Acyl Chloride Formation:

-

To a solution of quinoline-6-carboxylic acid (1 equivalent) in a dry, inert solvent (e.g., toluene or dichloromethane), add thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) (2-3 equivalents).

-

A catalytic amount of dry dimethylformamide (DMF) can be added if using thionyl chloride.

-

Heat the mixture to reflux for 2-4 hours or until the evolution of gas ceases.

-

Remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude quinoline-6-carbonyl chloride.

-

-

Amination:

-

Dissolve the crude acyl chloride in a dry, inert solvent (e.g., dichloromethane).

-

Cool the solution to 0 °C in an ice bath.

-

Bubble ammonia gas through the solution or add a solution of aqueous ammonia dropwise with vigorous stirring.

-

Allow the reaction to warm to room temperature and stir for an additional 2-12 hours.

-

Quench the reaction with water and extract the product with a suitable organic solvent.

-

Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure and purify the crude product by recrystallization or column chromatography.

-

2.2.2. Method 2: Direct Amide Coupling with Coupling Reagents

Modern synthetic chemistry offers a variety of coupling reagents that facilitate the direct formation of an amide bond from a carboxylic acid and an amine (in this case, an ammonia source) under milder conditions, avoiding the need to isolate the acyl chloride.

Common Coupling Reagents:

-

BOP (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate)

-

HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) [3]

-

EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

-

DCC (N,N'-Dicyclohexylcarbodiimide)

-

PNT (Phosphonitrilic chloride trimer)

Experimental Protocol: General Procedure using a Coupling Reagent (e.g., BOP)

-

Reaction Setup: To a solution of quinoline-6-carboxylic acid (1 equivalent) in a dry aprotic solvent such as DMF, add a suitable amine source (e.g., ammonium chloride, 1.5 equivalents).

-

Addition of Reagents: Add the coupling reagent (e.g., BOP, 1.5 equivalents) and a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (5 equivalents).

-

Reaction: Stir the reaction mixture at room temperature for 12 hours.

-

Monitoring: Monitor the completion of the reaction using LC/MS or TLC.

-

Work-up and Purification: Upon completion, pour the reaction mixture into ice-cold water. The solid precipitate of this compound is then collected by filtration, washed with water, and dried under suction. Further purification can be done by recrystallization.

Quantitative Data

The choice of synthetic route and reaction conditions can significantly impact the yield and purity of the final product. The following table summarizes some reported yields for the synthesis of quinoline-carboxamide derivatives, which can serve as a reference for optimizing the synthesis of the parent compound.

| Starting Material | Amine | Coupling Reagent/Method | Solvent | Base | Reaction Time | Yield (%) | Reference |

| Quinoline-6-carboxylic acid | Various amines | BOP | DMF | TEA | 12 h | Good | [4] (General method for derivatives) |

| Substituted quinoline-6-carboxylic acids | Various amines | HBTU | - | - | - | - | [3] (For derivatives) |

| 6-Iodoquinoline | tert-Butylamine | Pd(OAc)₂/XantPhos, CO | DMF | Et₃N | 6 h | - | [5] (For N-tert-butyl derivative) |

Mandatory Visualizations

Synthetic Workflow for this compound

Caption: Synthetic pathway to this compound.

Logical Relationship of Amidation Methods

Caption: Comparison of amidation strategies.

References

- 1. iajpr.com [iajpr.com]

- 2. iipseries.org [iipseries.org]

- 3. Synthesis and Biological Evaluation of 2-Substituted Quinoline 6-Carboxamides as Potential mGluR1 Antagonists for the Treatment of Neuropathic Pain [jstage.jst.go.jp]

- 4. New Library of Iodo-Quinoline Derivatives Obtained by an Alternative Synthetic Pathway and Their Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

The Emergence of a Privileged Scaffold: A Technical Guide to the Discovery and History of Quinoline-6-carboxamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quinoline-6-carboxamide core is a significant pharmacophore in modern medicinal chemistry, forming the foundation of a diverse array of therapeutic agents. This technical guide provides a comprehensive overview of the discovery, history, and key experimental data related to this privileged scaffold. We delve into the historical synthetic routes that paved the way for its creation, detail the experimental protocols for its synthesis and biological evaluation, and present its multifaceted biological activities through clearly structured data and pathway diagrams. This document serves as an in-depth resource for researchers and professionals engaged in the discovery and development of novel therapeutics.

A Historical Perspective: The Genesis of the Quinoline Scaffold

The story of this compound is intrinsically linked to the broader history of quinoline chemistry. Quinoline itself was first isolated from coal tar in 1834 by Friedlieb Ferdinand Runge.[1][2] This discovery sparked immense interest in the scientific community, leading to the development of numerous synthetic methods for the quinoline ring system in the latter half of the 19th century.[1][3] These classical named reactions, including the Skraup, Doebner-von Miller, Combes, and Friedländer syntheses, laid the fundamental groundwork for accessing a wide variety of quinoline derivatives.[1][4]

While a singular, seminal publication detailing the very first synthesis of the parent this compound is not readily apparent in historical records, its creation is a direct extension of these early synthetic endeavors. The synthesis of quinoline-6-carboxylic acid, the immediate precursor, can be achieved through methods such as the oxidation of 6-methylquinoline.[5] The subsequent conversion of the carboxylic acid to the carboxamide is a standard and well-established chemical transformation. It is therefore understood that the discovery of this compound was not a singular event but rather an inevitable outcome of the systematic exploration of quinoline chemistry.

The true value of the this compound scaffold emerged as medicinal chemists began to explore its potential as a versatile template for drug design. By modifying the carboxamide group and substituting the quinoline ring, a vast chemical space could be explored, leading to the discovery of compounds with a wide range of biological activities.

Synthetic Strategies and Experimental Protocols

The synthesis of this compound and its derivatives generally follows a two-step process: the preparation of the quinoline-6-carboxylic acid core, followed by an amide coupling reaction.

Synthesis of Quinoline-6-carboxylic Acid

Historically, the Pfitzinger reaction has been a key method for the synthesis of quinoline-4-carboxylic acids and can be adapted for other isomers.[6] However, a more direct route to quinoline-6-carboxylic acid involves the oxidation of a pre-existing 6-substituted quinoline, such as 6-methylquinoline.

Experimental Protocol: Oxidation of 6-Methylquinoline

-

Materials: 6-Methylquinoline, Chromium trioxide, Sulfuric acid, Water.

-

Procedure: 6-Methylquinoline is dissolved in a mixture of water and sulfuric acid at 0°C.[5] Chromium trioxide is then added in portions.[5] The reaction mixture is heated to reflux for 24 hours.[5] After cooling, the product, quinoline-6-carboxylic acid, is isolated and purified.

Amide Coupling to Form this compound

The conversion of quinoline-6-carboxylic acid to its corresponding carboxamide is typically achieved through an amide coupling reaction. This can be performed via an acyl chloride intermediate or by using peptide coupling reagents.

Experimental Protocol: Amide Coupling using BOP Reagent

-

Materials: Quinoline-6-carboxylic acid, desired amine, (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP reagent), Triethylamine (TEA), Dimethylformamide (DMF).

-

Procedure: To a solution of quinoline-6-carboxylic acid in DMF, the desired amine, BOP reagent, and TEA are added.[7] The reaction mixture is stirred at room temperature for 12 hours.[7] The completion of the reaction is monitored by LC/MS.[7] The product is isolated by precipitation in ice-cold water, followed by filtration and drying.[7]

Experimental Workflow: General Synthesis of this compound Derivatives

Caption: General workflow for the synthesis of this compound derivatives.

Biological Activities and Therapeutic Potential

Derivatives of this compound have demonstrated a remarkable range of biological activities, positioning this scaffold as a valuable starting point for drug discovery programs in various therapeutic areas.

Antibacterial Activity

Several studies have highlighted the potential of this compound derivatives as antibacterial agents. These compounds have shown activity against both Gram-positive and Gram-negative bacteria.

Table 1: In Vitro Antibacterial Activity of this compound Derivatives

| Compound ID | Target Organism | MIC (µg/mL) | Reference |

| QS3 | P. aeruginosa | 64 | [8] |

| QS3 | E. faecalis | 128 | [8] |

| QS3 | E. coli | 128 | [8] |

| Compound 6c | MRSA | 0.75 | [9] |

| Compound 6c | VRE | 0.75 | [9] |

| Compound 6c | MRSE | 2.50 | [9] |

| Various | E. coli & S. aureus | Active | [7] |

Anticancer Activity

The quinoline motif is present in several clinically used anticancer drugs, and derivatives of this compound have also been investigated for their cytotoxic effects against various cancer cell lines.[10]

Table 2: In Vitro Anticancer Activity of Quinoline-4,6-dicarboxamide Derivatives

| Compound ID | Cell Line | IC50 (µM) | Reference |

| CiQ derivatives (general) | Various human cancer cell lines | 0.3 to <10 | [10] |

| Compound 89 (4-oxoquinoline-3-carboxamide) | ACP-03 (gastric) | < 0.274 | [11] |

| Compound 90 (4-oxoquinoline-3-carboxamide) | ACP-03 (gastric) | < 0.274 | [11] |

Modulation of P2X7 Receptor

This compound derivatives have been identified as potent antagonists of the P2X7 receptor (P2X7R), a ligand-gated ion channel involved in inflammation and cancer.[12][13]

Table 3: P2X7R Antagonistic Activity of this compound Derivatives

| Compound ID | Target | IC50 (µM) | Reference |

| 2e (4-fluoro analog) | h-P2X7R | 0.624 | [12] |

| 2f (4-iodo analog) | h-P2X7R | 0.566 | [12] |

| 2g (4-chloro analog) | h-P2X7R | 0.813 | [12] |

P2X7 Receptor Signaling Pathway

Caption: Inhibition of the P2X7R signaling pathway by this compound derivatives.

Modulation of mGluR1

Certain 2-substituted quinoline-6-carboxamides have been synthesized and evaluated as potential negative allosteric modulators (NAMs) of the metabotropic glutamate receptor 1 (mGluR1), which is a target for the treatment of neuropathic pain.[14]

Table 4: mGluR1 Antagonistic Activity of 2-Substituted this compound Derivatives

| Compound ID | Target | IC50 (µM) | Reference |

| 13c | mGluR1 | 2.16 | [14] |

mGluR1 Signaling Pathway

Caption: Modulation of the mGluR1 signaling pathway by this compound derivatives.

Conclusion

The this compound scaffold, born from the rich history of quinoline chemistry, has established itself as a cornerstone in the field of medicinal chemistry. Its synthetic accessibility, coupled with the diverse range of biological activities exhibited by its derivatives, ensures its continued relevance in the quest for novel therapeutics. From fighting bacterial infections and cancer to modulating key signaling pathways involved in inflammation and pain, the this compound core offers a fertile ground for the development of next-generation drugs. This technical guide provides a foundational understanding of this important chemical entity, serving as a valuable resource for researchers dedicated to advancing the frontiers of drug discovery.

References

- 1. iipseries.org [iipseries.org]

- 2. researchgate.net [researchgate.net]

- 3. organicreactions.org [organicreactions.org]

- 4. benchchem.com [benchchem.com]

- 5. 6-Quinolinecarboxylic acid synthesis - chemicalbook [chemicalbook.com]

- 6. benchchem.com [benchchem.com]

- 7. Design, Synthesis and Antibacterial Activity Studies of Novel Quinoline Carboxamide Derivatives -Journal of the Korean Chemical Society | Korea Science [koreascience.kr]

- 8. Synthesis and antibacterial evaluation of quinoline–sulfonamide hybrid compounds: a promising strategy against bacterial resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Quinoline-2-one derivatives as promising antibacterial agents against multidrug-resistant Gram-positive bacterial strains - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Derivatives of 6-cinnamamido-quinoline-4-carboxamide impair lysosome function and induce apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Synthesis and Biological Evaluation of Carboxamide and Quinoline Derivatives as P2X7R Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis and biological evaluation of carboxamide and quinoline derivatives as P2X7R antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Synthesis and Biological Evaluation of 2-Substituted Quinoline 6-Carboxamides as Potential mGluR1 Antagonists for the Treatment of Neuropathic Pain [jstage.jst.go.jp]

Technical Whitepaper: Biological Activity of Novel Quinoline-6-Carboxamide Compounds

Audience: Researchers, scientists, and drug development professionals.

Abstract: The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1] Its derivatives are known to exhibit a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2][3] This technical guide focuses on the biological activities of a specific subclass, novel quinoline-6-carboxamide compounds. By incorporating a carboxamide linkage at the 6-position, researchers have developed potent agents with diverse mechanisms of action.[1] This paper compiles and reviews the anticancer, antimicrobial, and enzyme inhibitory activities of these compounds, presenting quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows to facilitate further research and development in this promising area.

Anticancer Activity

Novel this compound derivatives have emerged as a significant class of potential anticancer agents.[4] Their mechanisms of action are diverse, ranging from the induction of apoptosis and disruption of autophagy to the inhibition of key enzymes involved in cancer progression.[1][5] The versatility of the this compound scaffold allows for structural modifications that can be tailored to target specific cancer cell vulnerabilities.[6]

Mechanisms of Action

-

Disruption of Lysosome Function and Autophagy: Certain derivatives of 6-cinnamamido-quinoline-4-carboxamide (CiQ) have been shown to impair lysosome function. As weak bases, these compounds can accumulate in lysosomes, reducing their acidity and inhibiting autophagy, a critical process for cancer cell survival under stress. This disruption of autophagic flux ultimately leads to apoptotic cell death.[5]

-

Enzyme Inhibition: Many quinoline carboxamides exert their anticancer effects by inhibiting crucial enzymes. This includes the inhibition of protein kinases like EGFR and HER-2, topoisomerases, and human dihydroorotate dehydrogenase (DHODH), which are essential for cancer cell proliferation and survival.[7]

-

Apoptosis Induction: The culmination of various cellular stresses induced by these compounds, such as disrupted autophagy or enzyme inhibition, often triggers programmed cell death, or apoptosis. Evidence for this includes the activation of caspases (e.g., caspase-9) and the cleavage of poly (ADP-ribose) polymerase (PARP).[5][7]

Data Presentation: In Vitro Cytotoxicity

The anticancer potential of novel this compound and related derivatives is typically quantified by their half-maximal inhibitory concentration (IC₅₀) or growth inhibitory concentration (GI₅₀) values against various cancer cell lines.

| Compound Class/Reference | Target Cell Line(s) | IC₅₀ / GI₅₀ (µM) | Mechanism/Target |

| 6-cinnamamido-quinoline-4-carboxamides (CiQ) [5] | Various leukemia and solid tumor lines | 0.3 - <10 | Lysosome function disruption, Apoptosis |

| Thienoquinoline carboxamide-chalcones [7] | A375 (melanoma) | 0.5 - 3.2 | EGFR TK Inhibition, Apoptosis |

| Quinoline-based EGFR/HER-2 Inhibitors (Comp. 5a) [8] | MCF-7 (breast), A-549 (lung) | 0.025 - 0.082 (GI₅₀, nM) | EGFR/HER-2 dual inhibition |

| This compound Derivatives (Comp. 4i, 4j, 4k) [9] | Cancer cells (unspecified) | Potentially cytotoxic | Ectonucleotidase Inhibition |

| Quinoline-based DNA MTase Inhibitors (Comp. 11, 3) [10] | A549 (lung) | ~4.0 (for 50% survival reduction) | DNA modifying enzyme inhibition |

Experimental Protocol: MTT Assay for Cytotoxicity

This protocol is a standard colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation. It is frequently used to determine the cytotoxic effects of compounds like quinoline-6-carboxamides.[9][11]

-

Cell Seeding: Plate cancer cells (e.g., A549, MCF-7) in 96-well plates at a density of 5.0 x 10³ cells per well.[11]

-

Incubation: Allow cells to adhere by incubating overnight at 37°C in a humidified atmosphere with 5% CO₂.[11]

-

Compound Treatment: Prepare serial dilutions of the this compound compounds in the culture medium. Replace the existing medium in the wells with the medium containing the test compounds at various concentrations (e.g., 0-100 µM). Include wells with untreated cells (negative control) and a known cytotoxic drug like cisplatin (positive control).

-

Incubation: Incubate the plates for a specified period, typically 48 to 72 hours, under the same conditions.[10]

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for an additional 4 hours. During this time, viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Visualization: Apoptosis Induction Pathway

Caption: Pathway of apoptosis induction by this compound derivatives.

Antimicrobial Activity

Quinoline-based compounds have a long history as antimicrobial agents, and novel this compound derivatives continue this legacy.[2][12] Researchers have synthesized and evaluated series of these compounds against a variety of pathogenic microbes, including Gram-positive and Gram-negative bacteria, as well as fungal strains.[13][14]

Spectrum of Activity

Studies have shown that quinoline-6-carboxamides possess a broad spectrum of activity. Different substitutions on the carboxamide moiety can significantly influence their potency and selectivity against specific microorganisms. For example, certain synthesized analogues show promising activity against Staphylococcus aureus, Escherichia coli, Aeromonas, and Enterococcus species.[12][15] Antifungal activity has also been reported against strains like Aspergillus flavus and Candida albicans.[14]

Data Presentation: In Vitro Antimicrobial Potency

The antimicrobial efficacy is commonly reported as the Minimum Inhibitory Concentration (MIC) or the diameter of the zone of inhibition in disc diffusion assays.

| Compound Series | Target Microorganism(s) | MIC (µg/mL) | Zone of Inhibition (mm) |

| Quinoline-6-carboxamides [12][13] | E. coli, S. aureus | Active in mg level | Not Specified |

| Quinoline carboxamide analogs (1a-1t) [15] | Aeromonas, Enterococcus spp. | Not Specified | Good activity at 200 µg/ml |

| Quinoline-carboxamides esters [16] | Enterococcus faecalis | 0.0775 (mg/ml) | Larger than references |

| Substituted Quinoline Derivatives (Comp. 2, 6) [14] | Bacillus cereus, Staphylococcus spp. | 3.12 - 50 | Not Specified |

Experimental Protocol: Broth Microdilution for MIC Determination

This method is a gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[12][14]

-

Inoculum Preparation: Culture the test microorganism (e.g., S. aureus) overnight in an appropriate broth (e.g., Mueller-Hinton Broth). Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.

-

Compound Preparation: Dissolve the this compound compound in a suitable solvent (like DMSO) and prepare a stock solution. Create a series of two-fold serial dilutions in a 96-well microtiter plate using the appropriate broth.

-

Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate, resulting in a final volume of 100-200 µL per well.

-

Controls: Include a positive control well (broth + inoculum, no compound) to ensure bacterial growth and a negative control well (broth only) to check for sterility. A known antibiotic like ciprofloxacin can be used as a reference standard.[15]

-

Incubation: Cover the plate and incubate at 37°C for 18-24 hours.[13]

-

Result Interpretation: After incubation, visually inspect the wells for turbidity. The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Visualization: Experimental Workflow for MIC Determination

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Enzyme Inhibition

A primary mechanism through which quinoline-6-carboxamides exert their biological effects is through the inhibition of specific enzymes. This targeted approach is fundamental to their potential therapeutic applications in cancer and other diseases.[1][9]

Key Enzyme Targets

-

Ectonucleotidases (NTPDases, e5'NT): These cell-surface enzymes regulate extracellular nucleotide levels. By converting pro-inflammatory ATP to immunosuppressive adenosine in the tumor microenvironment, they help cancer cells evade the immune system. Quinoline-6-carboxylic acid derivatives have been identified as potent inhibitors of several human NTPDase isoforms and e5'NT (CD73), making them promising candidates for cancer immunotherapy.[9]

-

Protein Kinases (EGFR, HER-2): As previously mentioned in the anticancer section, quinoline derivatives are effective inhibitors of epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER-2), which are key drivers in many solid tumors.[8]

-

DNA Modifying Enzymes: Some quinoline-based compounds can inhibit enzymes that act on DNA, such as DNA methyltransferases (DNMTs).[10] This activity can alter gene expression and induce cytotoxicity in cancer cells.

Data Presentation: In Vitro Enzyme Inhibition

Enzyme inhibitory activity is measured by the IC₅₀ value, which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

| Compound Series | Target Enzyme | IC₅₀ (µM) |

| Quinoline-6-carboxylic acid deriv. (4d) [9] | h-NTPDase1 | 0.28 |

| Quinoline-6-carboxylic acid deriv. (4g) [9] | h-NTPDase3 | 0.32 |

| Quinoline-6-carboxylic acid deriv. (4a) [9] | h-e5'NT (CD73) | 0.092 |

| Quinoline-based inhibitors (Comp. 5a) [8] | EGFR | 0.071 |

| Quinoline-based inhibitors (Comp. 5a) [8] | HER-2 | 0.031 |

| Quinoline-based inhibitors (Comp. 12) [10] | DNMT1 / CamA | ~2.0 |

| This compound benzenesulfonates (2f) [17] | P2X7R | 0.566 |

Experimental Protocol: General Enzyme Inhibition Assay

This protocol provides a general framework for measuring enzyme inhibition, which can be adapted for specific enzymes like NTPDases or kinases using appropriate substrates and detection methods (e.g., colorimetric, fluorescent, luminescent).

-

Reagent Preparation: Prepare a reaction buffer specific to the target enzyme. Prepare solutions of the purified enzyme, the substrate (e.g., ATP for NTPDases), and the this compound inhibitor at various concentrations.

-

Assay Setup: In a 96-well plate, add the reaction buffer to all wells.

-

Inhibitor Addition: Add the inhibitor solutions (serial dilutions) to the test wells. Add solvent (e.g., DMSO) to the control wells (100% enzyme activity) and positive inhibitor control wells.

-

Enzyme Addition: Add the enzyme solution to all wells except the "no enzyme" blank. Pre-incubate the plate for a short period (e.g., 10-15 minutes) at the optimal temperature for the enzyme to allow the inhibitor to bind.

-

Reaction Initiation: Initiate the reaction by adding the substrate to all wells.

-

Incubation: Incubate the plate for a defined period (e.g., 30-60 minutes) at the optimal temperature.

-

Reaction Termination & Detection: Stop the reaction using a suitable reagent. Measure the product formation using a plate reader. For NTPDase assays, this often involves quantifying the release of inorganic phosphate.[9]

-

Data Analysis: Calculate the percentage of enzyme inhibition for each inhibitor concentration relative to the control. Plot the percent inhibition against the inhibitor concentration and determine the IC₅₀ value.

Visualization: Mechanism of Enzyme Inhibition

Caption: Competitive inhibition of an enzyme by a this compound compound.

Synthesis Strategies

The synthesis of novel this compound derivatives is typically straightforward, allowing for the generation of large libraries for screening. The most common approach involves an amide coupling reaction.

General Synthetic Route

The core synthesis involves the reaction of quinoline-6-carboxylic acid with a diverse range of primary or secondary amines.[12][13]

-

Activation of Carboxylic Acid: The carboxylic acid group of quinoline-6-carboxylic acid is first activated to make it more reactive. This is often achieved by converting it to an acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride.[9][18]

-

Amide Coupling: The activated acid chloride is then reacted with the desired amine derivative in the presence of a base, such as triethylamine (TEA), to neutralize the HCl byproduct.[13] This reaction forms the stable carboxamide linkage.

-

Purification: The final product is purified using standard laboratory techniques such as recrystallization or column chromatography.[12]

Visualization: General Synthesis Workflow

Caption: General workflow for the synthesis of this compound derivatives.

Conclusion

Novel this compound compounds represent a highly versatile and pharmacologically significant class of molecules. The research compiled in this guide demonstrates their potent activity against cancer cells and pathogenic microbes, largely driven by their ability to inhibit specific enzymes and disrupt critical cellular processes like autophagy. The straightforward synthesis allows for extensive structure-activity relationship (SAR) studies, paving the way for the design of next-generation derivatives with enhanced potency, selectivity, and improved pharmacokinetic profiles. Future research should continue to explore the diverse targets of these compounds and advance the most promising candidates toward preclinical and clinical development.

References

- 1. Quinoline and quinolone carboxamides: A review of anticancer activity with detailed structure-activity relationship analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. biointerfaceresearch.com [biointerfaceresearch.com]

- 3. Novel Multi-Target Agents Based on the Privileged Structure of 4-Hydroxy-2-quinolinone - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Derivatives of 6-cinnamamido-quinoline-4-carboxamide impair lysosome function and induce apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]

- 7. Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05594H [pubs.rsc.org]

- 8. Design, synthesis, and biological evaluation of novel quinoline-based EGFR/HER-2 dual-target inhibitors as potential anti-tumor agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. Quinoline-based compounds can inhibit diverse enzymes that act on DNA - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis and biological evaluation of novel quinoline analogs of ketoprofen as multidrug resistance protein 2 (MRP2) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Design, Synthesis and Antibacterial Activity Studies of Novel Quinoline Carboxamide Derivatives -Journal of the Korean Chemical Society | Korea Science [koreascience.kr]

- 13. researchgate.net [researchgate.net]

- 14. Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. scispace.com [scispace.com]

- 17. Synthesis and Biological Evaluation of Carboxamide and Quinoline Derivatives as P2X7R Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Pyridinium-2-carbaldoximes with quinolinium carboxamide moiety are simultaneous reactivators of acetylcholinesterase and butyrylcholinesterase inhibited by nerve agent surrogates - PMC [pmc.ncbi.nlm.nih.gov]

The Multifaceted Mechanisms of Action of Quinoline-6-Carboxamide Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quinoline scaffold is a privileged heterocyclic system that forms the core of numerous pharmacologically active compounds. Its derivatives have demonstrated a broad spectrum of therapeutic applications, including anticancer, antimalarial, anti-inflammatory, and neuroprotective activities. The incorporation of a carboxamide linkage, particularly at the 6-position, has proven to be a pivotal strategy for enhancing the biological potency and tuning the mechanistic profile of these agents. This technical guide provides an in-depth exploration of the diverse mechanisms of action of quinoline-6-carboxamide derivatives, supported by quantitative data, detailed experimental protocols, and visual representations of key signaling pathways and workflows.

Core Mechanisms of Action

This compound derivatives exert their biological effects through a variety of mechanisms, primarily centered around enzyme inhibition, receptor modulation, and the disruption of essential cellular processes.

Anticancer Activity

A significant body of research has focused on the anticancer potential of quinoline-6-carboxamides, revealing a multi-pronged attack on cancer cell proliferation and survival.

1. Enzyme Inhibition:

-

Topoisomerase Inhibition: Certain quinoline and quinolone carboxamide derivatives have been identified as potent inhibitors of topoisomerases. These enzymes are crucial for managing DNA topology during replication and transcription, and their inhibition leads to DNA damage and apoptotic cell death in cancer cells.[1]

-

Protein Kinase Inhibition: This class of compounds has been shown to inhibit various protein kinases that are often dysregulated in cancer. Key targets include receptor tyrosine kinases like c-Met and VEGFR2, which are involved in angiogenesis and tumor progression, as well as intracellular signaling kinases like PI3Kα, which is a central node in cell growth and survival pathways.[2][3]

-

Human Dihydroorotate Dehydrogenase (hDHODH) Inhibition: Some derivatives act as inhibitors of hDHODH, an enzyme essential for de novo pyrimidine biosynthesis. By blocking this pathway, these compounds starve cancer cells of the necessary building blocks for DNA and RNA synthesis, thereby halting their proliferation.[1][3]

2. Receptor Modulation:

-

P2X7 Receptor (P2X7R) Antagonism: this compound derivatives have been developed as antagonists of the P2X7 receptor, an ATP-gated ion channel that is often overexpressed in cancer cells and contributes to tumor growth and inflammation.[4][5] Antagonism of P2X7R can lead to reduced cancer cell proliferation and migration.[4]

-

Cannabinoid Receptor 2 (CB2) Agonism: The CB2 receptor is primarily expressed on immune cells and has been implicated in modulating inflammation and cancer cell fate. Some quinoline-6-carboxamides act as potent partial agonists of the CB2 receptor, suggesting a potential immunomodulatory mechanism in their anticancer effects.[1][6]

3. Disruption of Cellular Processes:

-

Lysosome Function Impairment: A series of 6-cinnamamido-quinoline-4-carboxamide derivatives have been shown to impair lysosome function. This disruption alters autophagic flux, leading to the accumulation of cellular waste and ultimately triggering apoptotic cell death.[7] This mechanism is often linked to the activation of the extracellular signal-regulated kinase (ERK) pathway.[7]

Neurological Activity

-

Metabotropic Glutamate Receptor 1 (mGluR1) Antagonism: In the context of neuropathic pain, 2-substituted this compound derivatives have been evaluated as potential mGluR1 antagonists. This receptor is involved in excitatory neurotransmission, and its modulation can alleviate pain symptoms.

Antimalarial Activity

-

Inhibition of Translation Elongation Factor 2 (eEF2): A novel mechanism of action for quinoline-4-carboxamides in treating malaria involves the inhibition of the parasite's translation elongation factor 2 (PfEF2). This enzyme is critical for protein synthesis, and its inhibition effectively halts parasite growth at multiple life-cycle stages.

Quantitative Data Summary

The following tables summarize the biological activity of various this compound derivatives from cited studies.

Table 1: Anticancer Activity of this compound Derivatives

| Compound Class | Target/Cell Line | Activity Type | Value | Reference |

| This compound benzenesulfonates | h-P2X7R | IC50 | 0.566 µM (for 4-iodo compound 2f) | [4] |

| This compound benzenesulfonates | h-P2X7R | IC50 | 0.624 µM (for 4-fluoro compound 2e) | [4] |

| This compound benzenesulfonates | h-P2X7R | IC50 | 0.813 µM (for 4-chloro compound 2g) | [4] |

| N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamides | Caco-2, HCT-116 | Cytotoxicity | Significant | |

| 4,6-dihydroxy-2-quinolone-3-carboxamide derivatives | MCF-7, HCT-116 | Cytotoxicity | Potent | |

| 6-nitro-2-p-tolylquinolin-4(1H)-one (5a) | MCF-7 | Pro-apoptotic activity | Most potent in series |

Table 2: Receptor Modulation by this compound Derivatives

| Compound | Receptor | Assay | Activity Type | Value | Reference |

| N-(2-(benzyloxy)phenyl)this compound (4a, PSB-21644) | Human CB2 | β-arrestin-2 recruitment | EC50 | 0.0371 µM | [6] |

| N-(2-(benzyloxy)phenyl)this compound (4a, PSB-21644) | Human CB2 | β-arrestin-2 recruitment | Emax | 65% | [6] |

| N-(2-(benzyloxy)phenyl)this compound (4a, PSB-21644) | Human CB2 | cAMP accumulation | EC50 | 0.0765 µM | [6] |

| N-(2-(benzyloxy)phenyl)this compound (4a, PSB-21644) | Human CB2 | cAMP accumulation | Emax | 57% | [6] |

| N-(4-Ethylphenyl)quinoxaline-6-carboxamide (3j, PSB-18579) | Human CB1 | β-arrestin-2 recruitment | IC50 | 6.78 µM | [6] |

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are protocols for key experiments cited in the mechanism of action studies of this compound derivatives.

Cell Viability Assays (MTT/WST-8)

These colorimetric assays are used to assess the cytotoxic or cytostatic effects of compounds on cancer cell lines.

-

Cell Seeding: Plate cells in a 96-well plate at a density of 2,500-5,000 cells per well and incubate for 24 hours to allow for attachment.[8]

-

Compound Treatment: Treat the cells with various concentrations of the this compound derivatives for a specified period (e.g., 24, 48, or 72 hours).[8]

-

Reagent Addition:

-

MTT Assay: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours. Subsequently, add a solubilization solution (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals.

-

WST-8 (CCK-8) Assay: Add WST-8 solution to each well and incubate for 1-4 hours.[8][9]

-

-

Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for WST-8) using a microplate reader.[8][10] Cell viability is calculated as a percentage of the untreated control.

Calcium Mobilization Assay for P2X7R Antagonism

This assay measures changes in intracellular calcium concentration following receptor activation.

-

Cell Culture: Use cells stably expressing the human P2X7 receptor (e.g., h-P2X7R-MCF-7).[4]

-

Loading with Calcium Indicator: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Compound Incubation: Incubate the cells with the this compound derivatives (potential antagonists) for a defined period.

-

Agonist Stimulation: Stimulate the cells with a known P2X7R agonist (e.g., Bz-ATP).[4]

-

Fluorescence Measurement: Measure the change in fluorescence intensity using a plate reader. A decrease in the agonist-induced calcium influx in the presence of the test compound indicates antagonistic activity.[4]

β-Arrestin Recruitment Assay for CB2 Receptor Agonism

This assay detects the interaction between an activated GPCR and β-arrestin.

-

Cell Line: Utilize a cell line engineered to express the CB2 receptor fused to a small enzyme fragment and β-arrestin fused to a larger, complementary enzyme fragment (e.g., PathHunter® assay).[11][12][13][14][15]

-

Cell Plating: Seed the cells in a 384-well plate.[12][14][15]

-

Compound Addition: Add the this compound derivatives to the cells.[11]

-

Incubation: Incubate for 90 minutes at 37°C to allow for receptor activation and β-arrestin recruitment.[11]

-

Detection: Add the detection reagent, which contains the substrate for the complemented enzyme.

-

Signal Measurement: Measure the chemiluminescent signal. An increase in signal indicates that the compound is an agonist, promoting the recruitment of β-arrestin to the CB2 receptor.[12][14][15]

cAMP Accumulation Assay

This assay quantifies the intracellular levels of cyclic AMP, a key second messenger in GPCR signaling.

-

Cell Stimulation: Treat cells expressing the target receptor (e.g., CB2) with the test compounds in the presence of a phosphodiesterase inhibitor (to prevent cAMP degradation) and forskolin (to stimulate adenylyl cyclase for Gi-coupled receptors).[16][17]

-

Cell Lysis: Lyse the cells to release the intracellular cAMP.[16]

-

cAMP Detection: Use a competitive immunoassay kit (e.g., HTRF, AlphaScreen, or luminescence-based) where cellular cAMP competes with a labeled cAMP conjugate for binding to a specific antibody.[16][18][19][20]

-

Signal Measurement: The signal generated is inversely proportional to the amount of cAMP produced by the cells.[16]

Western Blotting for Signaling Protein Analysis

This technique is used to detect and quantify specific proteins in a cell lysate, such as phosphorylated ERK (p-ERK) and total ERK.

-

Protein Extraction: Lyse cells treated with this compound derivatives and untreated control cells to extract total protein.[21]

-

Protein Quantification: Determine the protein concentration of each lysate.

-

SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).[22]

-

Blocking: Block the membrane to prevent non-specific antibody binding.[22]

-

Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., anti-p-ERK, anti-ERK), followed by incubation with enzyme-conjugated secondary antibodies.[22][23]

-

Detection: Add a chemiluminescent or fluorescent substrate and visualize the protein bands using an imaging system.[22][23]

In Vivo Tumor Xenograft Model

This model is used to evaluate the anticancer efficacy of compounds in a living organism.

-

Cell Implantation: Subcutaneously inject human cancer cells (e.g., 5 x 10^6 cells) into the flank of immunocompromised mice (e.g., nude or NOD/SCID mice).[24][25][26][27][28]

-

Tumor Growth: Monitor the mice for tumor formation and growth.[24]

-

Treatment: Once tumors reach a certain size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.[27] Administer the this compound derivative (and vehicle control) according to a specific dosing schedule.

-

Efficacy Evaluation: Measure tumor volume regularly. At the end of the study, tumors can be excised for further analysis.[26]

Visualizing the Pathways and Processes

Diagrams created using Graphviz (DOT language) to illustrate key signaling pathways and experimental workflows.

Caption: ERK signaling pathway activation by this compound derivatives.

Caption: Experimental workflow for P2X7R calcium mobilization assay.

Caption: CB2 receptor signaling pathways modulated by quinoline-6-carboxamides.

Caption: General workflow for this compound drug development.

Conclusion

This compound and its derivatives represent a versatile and highly promising class of molecules in modern drug discovery. Their ability to engage a wide array of biological targets through diverse mechanisms of action underscores their therapeutic potential across multiple disease areas, most notably in oncology. The continued exploration of their structure-activity relationships, elucidation of novel signaling pathways, and rigorous preclinical evaluation will be instrumental in translating the pharmacological promise of these compounds into effective clinical therapies. This guide serves as a foundational resource for researchers dedicated to advancing the understanding and application of this compound-based therapeutics.

References

- 1. Quinoline and quinolone carboxamides: A review of anticancer activity with detailed structure-activity relationship analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ijmphs.com [ijmphs.com]

- 3. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]

- 4. Synthesis and Biological Evaluation of Carboxamide and Quinoline Derivatives as P2X7R Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and biological evaluation of carboxamide and quinoline derivatives as P2X7R antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Discovery and characterization of quinoxaline and quinoline carboxamides as allosteric cannabinoid receptor modulators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Derivatives of 6-cinnamamido-quinoline-4-carboxamide impair lysosome function and induce apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. broadpharm.com [broadpharm.com]

- 10. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]

- 11. benchchem.com [benchchem.com]

- 12. semanticscholar.org [semanticscholar.org]

- 13. Protocol to Study β-Arrestin Recruitment by CB1 and CB2 Cannabinoid Receptors | Springer Nature Experiments [experiments.springernature.com]

- 14. Cellular Assay to Study β-Arrestin Recruitment by the Cannabinoid Receptors 1 and 2 | Springer Nature Experiments [experiments.springernature.com]

- 15. discovery.researcher.life [discovery.researcher.life]

- 16. benchchem.com [benchchem.com]

- 17. benchchem.com [benchchem.com]

- 18. bio-protocol.org [bio-protocol.org]

- 19. bio-protocol.org [bio-protocol.org]

- 20. cAMP Accumulation Assay - Creative BioMart [creativebiomart.net]

- 21. Western Blotting/Immunoblotting (WB/IB) Protocol | Aviva Systems Biology | Avivasysbio.com [avivasysbio.com]

- 22. Western Blot Protocol - Immunoblotting or Western Blot [sigmaaldrich.com]

- 23. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]

- 24. benchchem.com [benchchem.com]

- 25. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]

- 26. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Frontiers | Significance of mouse xenograft tumor model using patient-derived cancer organoids for clinical drug development [frontiersin.org]

- 28. In vivo tumor models | Transgenic, Knockout, and Tumor Model Center | Stanford Medicine [med.stanford.edu]

An In-depth Technical Guide on the Potential Therapeutic Targets of Quinoline-6-carboxamide and Its Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quinoline scaffold is a privileged heterocyclic motif that forms the core of numerous therapeutic agents with a broad spectrum of pharmacological activities, including anticancer, anti-neurodegenerative, antimicrobial, and antiviral properties.[1][2][3][4][5] The incorporation of a carboxamide functional group, particularly at the 6th position, has been a successful strategy in the development of potent and selective modulators of various biological targets. This technical guide provides a comprehensive overview of the potential therapeutic targets of quinoline-6-carboxamide and its derivatives, with a focus on the underlying mechanisms of action, supported by quantitative data, experimental methodologies, and visual representations of key signaling pathways.

I. Anticancer Therapeutic Targets

Derivatives of this compound have emerged as a promising class of anticancer agents, exhibiting activity against a wide range of cancer cell lines.[6] Their mechanisms of action are diverse, targeting key cellular processes involved in cancer cell proliferation, survival, and metastasis.

Disruption of Lysosomal Function and Autophagy

A significant mechanism of action for certain this compound derivatives, such as 6-cinnamamido-quinoline-4-carboxamide (CiQ) derivatives, is the impairment of lysosome function, which subsequently disrupts autophagic flux and leads to apoptotic cell death.[6] Autophagy is a cellular degradation process that cancer cells often exploit to survive under stressful conditions, and its inhibition is a promising therapeutic strategy.[6]

The following table summarizes the 50% growth inhibitory concentrations (IC₅₀) of various CiQ derivatives against a panel of human cancer cell lines.

| Compound | A549 (Lung) IC₅₀ (μM) | HCT116 (Colon) IC₅₀ (μM) | MCF7 (Breast) IC₅₀ (μM) | K562 (Leukemia) IC₅₀ (μM) |

| 5d | 1.8 ± 0.2 | 2.5 ± 0.3 | 3.1 ± 0.4 | 0.8 ± 0.1 |

| 5e | 0.9 ± 0.1 | 1.2 ± 0.2 | 1.5 ± 0.2 | 0.3 ± 0.05 |

| 5g | 1.5 ± 0.2 | 2.1 ± 0.3 | 2.8 ± 0.3 | 0.7 ± 0.1 |

| 5p | 2.2 ± 0.3 | 3.0 ± 0.4 | 4.1 ± 0.5 | 1.1 ± 0.2 |

| 5r | 1.1 ± 0.1 | 1.8 ± 0.2 | 2.2 ± 0.3 | 0.5 ± 0.08 |

| Cisplatin | 5.8 ± 0.7 | 8.2 ± 1.0 | 10.5 ± 1.3 | 2.5 ± 0.3 |

| Vinblastine | 0.01 ± 0.002 | 0.02 ± 0.003 | 0.03 ± 0.004 | 0.005 ± 0.001 |

Data extracted from a study on derivatives of 6-cinnamamido-quinoline-4-carboxamide.[6]

Treatment with CiQ derivatives leads to the activation of the extracellular signal-regulated kinase (ERK) pathway.[6] This activation is linked to increased lysosomal membrane permeability (LMP), accumulation of autophagic markers like LC3-II and p62, and ultimately, apoptosis.[6]

Caption: ERK signaling pathway activated by CiQ derivatives leading to apoptosis.

A detailed protocol for detecting changes in autophagy-related proteins is provided below.

-

Cell Culture and Treatment: A549 cells were cultured in appropriate media and treated with 2 μM of the indicated CiQ derivative for 8 hours.

-

Protein Extraction: Cells were lysed in RIPA buffer containing protease and phosphatase inhibitors. Protein concentration was determined using a BCA protein assay kit.

-

SDS-PAGE and Western Blotting: Equal amounts of protein (20-30 μg) were separated by SDS-PAGE and transferred to a PVDF membrane.

-

Antibody Incubation: The membrane was blocked with 5% non-fat milk in TBST for 1 hour at room temperature. The membrane was then incubated overnight at 4°C with primary antibodies against LC3, p62, phosphorylated mTOR, phosphorylated ERK, and GAPDH (as a loading control).

-

Detection: After washing with TBST, the membrane was incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature. The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.[6]

Kinase Inhibition

Quinoline derivatives, including those with a carboxamide moiety, are known to target various protein kinases that are crucial for cancer cell signaling.

Several quinoline-chalcone hybrids and 4-anilinoquinoline-3-carboxamides have been identified as potent inhibitors of EGFR tyrosine kinase (EGFR TK).[7]

| Compound | EGFR TK Inhibition IC₅₀ (nM) |

| Compound 33 | 37.07 |

| Gefitinib (Reference) | 29.16 |

Data for quinoline-chalcone hybrids.[7]

The c-Met receptor tyrosine kinase is another important target in oncology.[8] Modifications at the C-3 and C-6 positions of the quinoline scaffold have yielded selective c-Met kinase inhibitors.[8]

| Compound | c-Met Kinase Inhibition IC₅₀ (nM) | Antiproliferative Activity (MKN45) IC₅₀ (μM) |

| Compound 26 (3,6-disubstituted quinoline) | 9.3 | 0.093 |

| Compound 27 (4,6,7-substituted quinoline) | 19 | Not Reported |

| Compound 28 (4,6,7-substituted quinoline) | 64 | Not Reported |

| Cabozantinib (Reference) | 40 | Not Reported |

Data for various substituted quinoline derivatives.[8]

The PI3K/Akt/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival. Quinoline derivatives have been developed as inhibitors of this pathway, with some compounds showing dual inhibition of mTORC1 and mTORC2.[8][9]

Caption: Inhibition of the PI3K/Akt/mTOR pathway by quinoline derivatives.

P2X7 Receptor Antagonism

The P2X7 receptor (P2X7R), an ATP-gated ion channel, is overexpressed in several cancers and plays a role in tumor growth and progression.[10][11] this compound derivatives have been identified as potent and selective antagonists of the human P2X7R.[10]

| Compound | h-P2X7R IC₅₀ (μM) |

| 2e (4-fluoro) | 0.624 |

| 2f (4-iodo) | 0.566 |

| 2g (4-chloro) | 0.813 |

| Suramin (Standard) | ~4 |

Data for this compound benzenesulfonate derivatives.[10]

The inhibitory potency of compounds on the P2X7R can be determined using a calcium mobilization assay.

-

Cell Culture: Human P2X7R-expressing MCF-7 cells are cultured in appropriate media.

-

Calcium Imaging: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).

-

Compound Treatment: Cells are pre-incubated with various concentrations of the test compounds.

-

Receptor Activation: The P2X7R is activated by the addition of a specific agonist, such as Bz-ATP.

-

Data Acquisition: Changes in intracellular calcium concentration are measured using a fluorescence plate reader.

-

Data Analysis: IC₅₀ values are calculated from the dose-response curves.[10]

Other Anticancer Mechanisms

This compound and its broader family of derivatives have been implicated in several other anticancer mechanisms, including:

-

Topoisomerase Inhibition: Certain quinoline and quinolone carboxamides act as inhibitors of topoisomerases, enzymes that are essential for DNA replication and repair.[1]

-

Human Dihydroorotate Dehydrogenase (DHODH) Inhibition: DHODH is a key enzyme in the de novo pyrimidine biosynthesis pathway, which is often upregulated in cancer cells.[1]

-

Cannabinoid Receptor 2 (CB2) Agonism: The CB2 receptor is expressed on immune cells and has been implicated in modulating tumor growth.[1]

-

Angiogenesis Inhibition: Quinoline derivatives can inhibit the formation of new blood vessels, which is crucial for tumor growth and metastasis.[6]

II. Anti-neurodegenerative Therapeutic Targets

Quinoline derivatives, including those with a carboxamide functional group, have shown significant potential in the development of therapies for neurodegenerative diseases such as Alzheimer's disease.[2][12][13]

Multi-Targeting Strategy for Alzheimer's Disease

A promising approach for treating complex neurodegenerative diseases is the development of multi-target agents. Quinoline-sulfonamides have been designed as dual inhibitors of monoamine oxidases (MAOs) and cholinesterases (ChEs).[13]

| Compound | MAO-A IC₅₀ (μM) | MAO-B IC₅₀ (μM) | AChE IC₅₀ (μM) | BChE IC₅₀ (μM) |

| a5 | 0.59 ± 0.04 | - | - | - |

| a12 | - | 0.47 ± 0.03 | - | - |

| a6 | - | - | 1.10 ± 0.77 | - |

| a11 | - | - | - | 0.58 ± 0.05 |

Data for novel quinoline-sulfonamide derivatives.[13]

The following diagram illustrates the key targets for quinoline-based multi-target agents in the context of Alzheimer's disease pathology.

Caption: Multi-target approach of quinoline derivatives for Alzheimer's disease.

Inhibition of Amyloid-β Aggregation

Certain quinoline derivatives have been shown to inhibit the aggregation of amyloid-β, a key pathological hallmark of Alzheimer's disease.[2][12] For example, the quinoline derivative PBT2 has been shown to reduce cerebrospinal fluid Aβ levels and improve cognitive functions.[12]

III. Antimicrobial and Antiviral Targets

Antibacterial Targets

Quinoline-6-carboxamides and related compounds have demonstrated antibacterial activity, primarily through the inhibition of bacterial enzymes essential for DNA replication and integrity.[14][15]

-

DNA Gyrase and Topoisomerase IV: These enzymes are the primary targets of fluoroquinolone antibiotics. Novel amino acid derivatives of quinolines are suggested to bind to the GyrA subunit of DNA gyrase and/or the ParC subunit of topoisomerase IV, leading to enzyme inhibition.[14]

Antiviral Targets

The emergence of new viral diseases has spurred the search for novel antiviral agents. Quinoline derivatives have shown promise in this area.

-

SARS-CoV-2 RNA-dependent RNA polymerase (RdRp): A screening of quinoline and quinazoline derivatives identified compounds that potently inhibit the RNA synthesis driven by the SARS-CoV-2 RdRp, a crucial enzyme for viral replication.[4]

Conclusion

This compound and its derivatives represent a versatile and highly promising class of compounds with a wide range of potential therapeutic applications. Their ability to modulate multiple targets, from kinases and receptors involved in cancer to enzymes critical for the progression of neurodegenerative diseases and microbial infections, underscores the importance of this chemical scaffold in modern drug discovery. The data and pathways presented in this guide highlight the key areas of opportunity for further research and development of novel this compound-based therapeutics. Future efforts should focus on optimizing the potency, selectivity, and pharmacokinetic properties of these compounds to translate their preclinical promise into clinical success.

References

- 1. Quinoline and quinolone carboxamides: A review of anticancer activity with detailed structure-activity relationship analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02896D [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. Synthetic and medicinal perspective of quinolines as antiviral agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Derivatives of 6-cinnamamido-quinoline-4-carboxamide impair lysosome function and induce apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05594H [pubs.rsc.org]

- 8. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Novel Multi-Target Agents Based on the Privileged Structure of 4-Hydroxy-2-quinolinone - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis and Biological Evaluation of Carboxamide and Quinoline Derivatives as P2X7R Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Quinoline–sulfonamides as a multi-targeting neurotherapeutic for cognitive decline: in vitro, in silico studies and ADME evaluation of monoamine oxidases and cholinesterases inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. pubs.acs.org [pubs.acs.org]

The Core Structure-Activity Relationship of Quinoline-6-Carboxamides: A Technical Guide for Drug Development Professionals

An in-depth exploration of the synthetic chemistry, biological evaluation, and structure-activity relationship (SAR) of quinoline-6-carboxamide derivatives, focusing on their potential as P2X7 receptor antagonists and novel anticancer agents.

Introduction

The quinoline scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Its rigid structure and versatile substitution patterns allow for the fine-tuning of physicochemical and pharmacological properties. Among its many derivatives, the this compound core has emerged as a promising template for the development of potent and selective modulators of various biological targets. This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of quinoline-6-carboxamides, with a particular focus on two key areas of therapeutic interest: P2X7 receptor antagonism for inflammatory conditions and the impairment of lysosomal function for cancer therapy. This document is intended for researchers, scientists, and drug development professionals, offering a detailed summary of quantitative data, experimental methodologies, and visual representations of relevant biological pathways and experimental workflows.

Quinoline-6-Carboxamides as P2X7 Receptor Antagonists

The P2X7 receptor (P2X7R) is an ATP-gated ion channel primarily expressed on immune cells, where its activation triggers pro-inflammatory responses, including the release of interleukin-1β (IL-1β). Consequently, P2X7R antagonists are being actively pursued for the treatment of various inflammatory diseases. Quinoline-6-carboxamides have been identified as a promising class of P2X7R antagonists.

Structure-Activity Relationship (SAR)